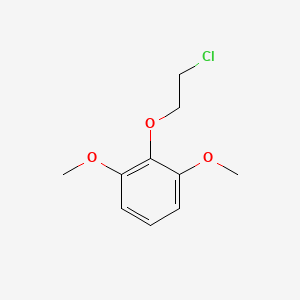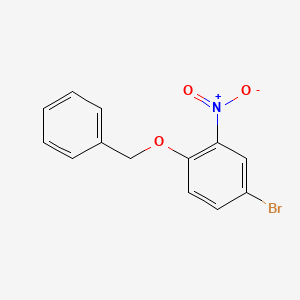
1-(Benzyloxy)-4-bromo-2-nitrobenzene
概要
説明
1-(Benzyloxy)-4-bromo-2-nitrobenzene is a compound that can be inferred to have a benzene ring with a benzyloxy substituent at the first position, a bromine atom at the fourth position, and a nitro group at the second position. This structure suggests that the compound could be involved in various chemical reactions due to the presence of reactive functional groups such as the nitro and bromo substituents.
Synthesis Analysis
The synthesis of related bromo-nitrobenzene compounds has been explored in several studies. For instance, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid has been demonstrated as a route to form arylzinc compounds . Another study reported the preparation of 1-(2-Bromoethoxy)-4-nitrobenzene from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 1-(Benzyloxy)-4-bromo-2-nitrobenzene.
Molecular Structure Analysis
The molecular structure of bromo-nitrobenzene derivatives has been the subject of research, with studies revealing the crystal structures of related compounds. For example, the crystal structure of N-(4-Bromophenyl)-4-nitrobenzamide shows a small dihedral angle between the benzene rings, indicating a planar structure which could be similar to the structure of 1-(Benzyloxy)-4-bromo-2-nitrobenzene . This planarity is often associated with conjugated systems, which can affect the chemical reactivity and physical properties of the compound.
Chemical Reactions Analysis
The chemical reactivity of bromo-nitrobenzene compounds has been widely studied. The radical anions of 1-bromo-4-nitrobenzene have been shown to be reactive in ionic liquids, leading to the formation of nitrobenzene radical anion and bromide ions . Additionally, the dual nucleophilic aromatic substitution (SNAr) reaction has been utilized to synthesize various heterocyclic compounds from activated ortho-halonitrobenzenes . These studies suggest that 1-(Benzyloxy)-4-bromo-2-nitrobenzene could undergo similar reactions, potentially leading to a variety of products depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Benzyloxy)-4-bromo-2-nitrobenzene can be deduced from studies on similar compounds. The presence of a nitro group and a bromine atom is likely to influence the compound's electron affinity and reactivity. The electrochemical behavior of such compounds has been investigated, revealing insights into their reduction mechanisms and the formation of radical anions . The solubility, melting point, and other physical properties would be influenced by the substituents on the benzene ring and their interactions with solvents or other molecules.
科学的研究の応用
1. Antimicrobial Activity of Chalcones Derivatives
- Summary of the Application : Chalcones derivatives, including those with a 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl) ethanone moiety, have wide applications in pharmaceutical and medicinal chemistry. They are synthesized by coupling with aromatic substituted aldehyde .
- Methods of Application/Experimental Procedures : The compounds were synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results/Outcomes : The synthesized compounds were screened for antimicrobial activity .
2. Emulgator and Pharmaceutical Intermediate
- Summary of the Application : 1-Benzyloxy-4-iodobenzene, a compound similar to 1-(Benzyloxy)-4-bromo-2-nitrobenzene, is used as an emulgator and as a pharmaceutical intermediate .
- Methods of Application/Experimental Procedures : Specific methods of application or experimental procedures are not provided in the source .
- Results/Outcomes : The compound serves as an effective emulgator and pharmaceutical intermediate .
3. Bioactivity of Xanthone Glucosides
- Summary of the Application : Xanthones, which are secondary metabolites found in plants, fungi, lichens, and bacteria, have a diverse range of bioactivities, including antioxidant, antibacterial, antimalarial, antituberculosis, and cytotoxic properties .
- Methods of Application/Experimental Procedures : The isolation, structure, bioactivity, and synthesis of these compounds were all explored in depth .
- Results/Outcomes : Xanthones have a variety of health-promoting properties, including antibacterial, anticarcinogenic, antioxidant, and antidiabetic properties .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-bromo-2-nitro-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-11-6-7-13(12(8-11)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUELJXGNXNSEQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461030 | |
| Record name | 1-(Benzyloxy)-4-bromo-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-4-bromo-2-nitrobenzene | |
CAS RN |
383868-64-2 | |
| Record name | 1-(Benzyloxy)-4-bromo-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

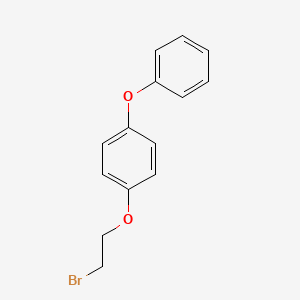
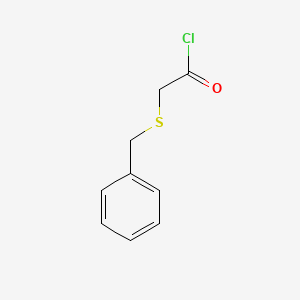
![[4-(Butyrylamino)phenyl]acetic acid](/img/structure/B1338871.png)
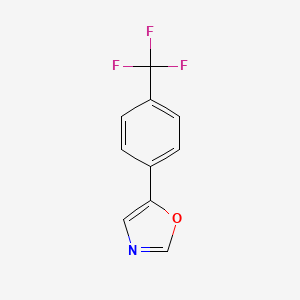
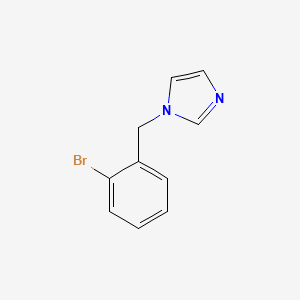
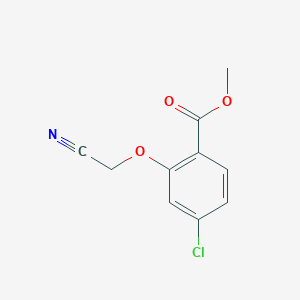
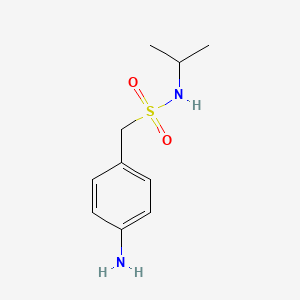
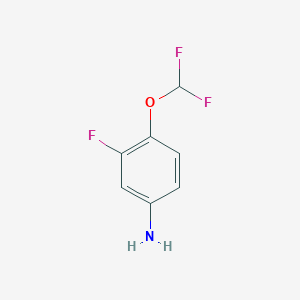
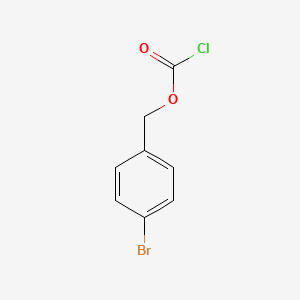
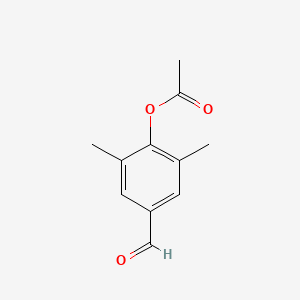
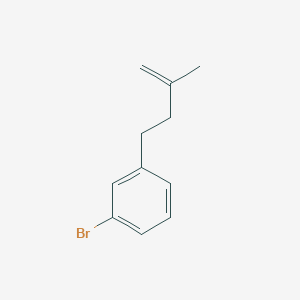
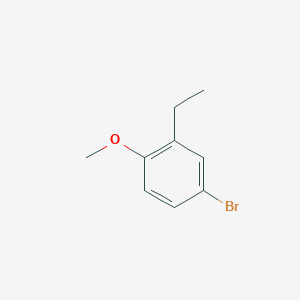
![6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine](/img/structure/B1338895.png)
